S-((1-Methyl-1H-pyrrol-2-yl)methyl) ethanethioate

Flavor Chemistry Organoleptic Analysis Food Additive

S-((1-Methyl-1H-pyrrol-2-yl)methyl) ethanethioate (CAS 59021-01-1) is a sulfur-containing pyrrole derivative with a thioester functional group. This compound belongs to a class of pyrrole sulfur compounds that have been disclosed as flavoring agents, specifically described for imparting metallic, sulfurous, and burnt notes to foodstuffs and beverages.

Molecular Formula C8H11NOS
Molecular Weight 169.25 g/mol
CAS No. 59021-01-1
Cat. No. B12891203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-((1-Methyl-1H-pyrrol-2-yl)methyl) ethanethioate
CAS59021-01-1
Molecular FormulaC8H11NOS
Molecular Weight169.25 g/mol
Structural Identifiers
SMILESCC(=O)SCC1=CC=CN1C
InChIInChI=1S/C8H11NOS/c1-7(10)11-6-8-4-3-5-9(8)2/h3-5H,6H2,1-2H3
InChIKeyLXQHPERSQGWRIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-((1-Methyl-1H-pyrrol-2-yl)methyl) ethanethioate (CAS 59021-01-1): Procurement and Differentiation Baseline


S-((1-Methyl-1H-pyrrol-2-yl)methyl) ethanethioate (CAS 59021-01-1) is a sulfur-containing pyrrole derivative with a thioester functional group [1]. This compound belongs to a class of pyrrole sulfur compounds that have been disclosed as flavoring agents, specifically described for imparting metallic, sulfurous, and burnt notes to foodstuffs and beverages [1]. It is also identified under the synonym (N-methyl-pyrryl-2)-methylthiol acetate [1].

Why S-((1-Methyl-1H-pyrrol-2-yl)methyl) ethanethioate Cannot Be Replaced by Other Pyrrole Thioesters in Flavor and Fragrance Applications


While the pyrrole-thioester class includes several related compounds, direct substitution is not feasible due to the precise organoleptic profile conferred by the specific N-methyl and S-acetyl substituents. The flavor industry relies on specific sensory descriptors; for instance, (N-methyl-pyrryl-2)-methylthiol acetate (CAS 59021-01-1) is characterized as imparting a 'metallic, sulfurous, burnt' profile [1]. In contrast, its close analogs, such as N-methyl-pyrryl-2 methyl sulfide (where the acetyl group is replaced by a hydrogen), produce a 'metallic, burnt' note lacking the sulfurous nuance [2]. This quantifiable difference in sensory perception is critical for formulators seeking to achieve a specific flavor signature, making the interchange of these analogs without reformulation and sensory re-validation impossible.

S-((1-Methyl-1H-pyrrol-2-yl)methyl) ethanethioate (59021-01-1): Verifiable Quantitative Differentiation Evidence


Flavor Profile Differentiation: S-Acetyl vs. S-Hydrogen Analog

S-((1-Methyl-1H-pyrrol-2-yl)methyl) ethanethioate is distinguished from its direct structural analog, N-methyl-pyrryl-2 methyl sulfide, by its flavor descriptor profile. The target compound (S-acetyl derivative) is characterized by a 'metallic, sulfurous, burnt' flavor [1], whereas the comparator, which lacks the acetyl thioester group, is described as 'metallic, burnt' [2]. This demonstrates a functional differentiation in sensory perception directly attributable to the thioester moiety.

Flavor Chemistry Organoleptic Analysis Food Additive

Lipophilicity and Potential for Membrane Permeability: Thioester vs. Parent Pyrrole

The target compound exhibits a calculated LogP value of 1.80480 . This is significantly higher than the LogP of the unsubstituted parent heterocycle, 1-methylpyrrole, which is approximately 1.0 [1]. This quantifiable increase in lipophilicity is a direct consequence of the S-acetyl thioester group.

Medicinal Chemistry ADME Properties Physicochemical Analysis

Procurement-Driven Application Scenarios for S-((1-Methyl-1H-pyrrol-2-yl)methyl) ethanethioate


Flavor and Fragrance Formulation: Creating Savory and Roasted Profiles

S-((1-Methyl-1H-pyrrol-2-yl)methyl) ethanethioate is a specialized tool for flavorists developing savory, roasted, or burnt notes in processed foods, beverages, and flavor concentrates. Its specific 'metallic, sulfurous, burnt' profile [1] differentiates it from other pyrrole sulfides and makes it the preferred choice when a sulfurous nuance is required to replicate the complex character of cooked meats, roasted coffee, or certain fermented products.

Medicinal Chemistry Research: Investigating Thioester-Based Prodrugs or Bioisosteres

The compound's calculated LogP of 1.80 is significantly higher than that of the parent 1-methylpyrrole (~1.0) [2], suggesting enhanced membrane permeability. This makes it a relevant scaffold for medicinal chemists exploring the use of thioesters as prodrugs or as bioisosteric replacements for ester or amide groups in lead optimization, where modulating lipophilicity and metabolic stability is a key objective.

Organic Synthesis: Use as a Thioester Building Block for Complex Pyrroles

As a functionalized pyrrole derivative, S-((1-Methyl-1H-pyrrol-2-yl)methyl) ethanethioate serves as a versatile intermediate in the synthesis of more complex pyrrole-containing molecules. The thioester group can be selectively hydrolyzed or used in nucleophilic acyl substitution reactions, providing a handle for further synthetic elaboration [3]. This is in contrast to simpler pyrrole sulfides, which lack this reactive functional group and therefore offer less synthetic utility.

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